3-(diethylamino)quinoxalin-2(1H)-one
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Overview
Description
“3-(diethylamino)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H15N3O . It contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of “3-(diethylamino)quinoxalin-2(1H)-one” has been a subject of research in recent years . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .
Molecular Structure Analysis
The molecular structure of “3-(diethylamino)quinoxalin-2(1H)-one” is characterized by several features. It includes a total of 32 bonds, with 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The molecule also includes 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 amidine derivative, and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
The chemical reactions of “3-(diethylamino)quinoxalin-2(1H)-one” have been studied, with a focus on the radical three-component cascade reaction of quinoxalin-2(1H)-one derivatives at the C3 position . These reactions have been categorized and discussed based on the kind of radical types involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(diethylamino)quinoxalin-2(1H)-one” include its molecular weight of 217.27 and its empirical formula of C12H15N3O . Its photophysical properties have been studied, particularly in comparison with those of coumarins, their oxygenated counterparts .
Scientific Research Applications
- Anticancer Properties : Researchers have investigated the potential of quinoxalin-2(1H)-ones as anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell growth makes them promising candidates for drug development .
- Antimicrobial Activity : Quinoxalin-2(1H)-ones exhibit antimicrobial properties, which could be harnessed to combat bacterial and fungal infections .
- Neuroprotective Effects : Studies suggest that these compounds may protect neurons from oxidative stress and neurodegenerative conditions .
- Analgesics and Anti-Inflammatory Agents : Quinoxalin-2(1H)-ones have been explored for their potential as pain relievers and anti-inflammatory drugs .
- Antidepressants : Some derivatives of this compound show promise as antidepressants, affecting neurotransmitter levels in the brain .
- Pesticides and Herbicides : Quinoxalin-2(1H)-ones possess pesticidal and herbicidal properties. Researchers have investigated their use in crop protection .
- Organic Semiconductors : Quinoxalin-2(1H)-ones can serve as building blocks for organic semiconductors used in electronic devices like solar cells and transistors .
- Transition Metal-Free C–H Functionalization : Recent advances include metal-free C–H functionalization of quinoxalin-2(1H)-ones, leading to the formation of C–C, C–O, C–N, C–P, and C–S bonds. These sustainable protocols offer environmentally benign synthetic routes in organic chemistry .
- Electrochemical Decarboxylative Alkylation : Electrochemical methods enable the direct C3 alkylation of quinoxalin-2(1H)-ones under metal- and additive-free conditions, expanding their synthetic utility .
Medicinal Chemistry and Drug Development
Pharmaceutical Applications
Agricultural Industry
Material Science and Organic Electronics
Chemical Synthesis and Functionalization
Biological Studies and Mechanistic Insights
Future Directions
The future directions of research on “3-(diethylamino)quinoxalin-2(1H)-one” include further exploration of its C-3 functionalization, as this has recently emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
properties
IUPAC Name |
3-(diethylamino)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)11-12(16)14-10-8-6-5-7-9(10)13-11/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXDYUZYHZDPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(diethylamino)quinoxalin-2(1H)-one |
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